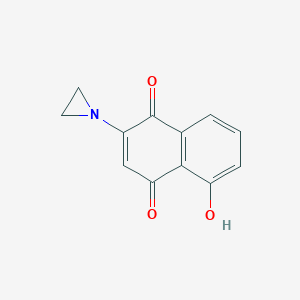

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone

Description

Properties

IUPAC Name |

2-(aziridin-1-yl)-5-hydroxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-9-3-1-2-7-11(9)10(15)6-8(12(7)16)13-4-5-13/h1-3,6,14H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPLAUSTEMHFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C2=CC(=O)C3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152936 | |

| Record name | 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120618-66-8 | |

| Record name | 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120618668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vanadium-Catalyzed Oxidation of 2-Hydroxynaphthalene

Patent WO2017033557A1 describes a high-yield method for producing 2-hydroxy-1,4-naphthoquinone via oxidation of 2-hydroxynaphthalene using hydrogen peroxide in an alkaline aqueous solution with a vanadium catalyst. Key parameters include:

-

Alkaline medium : 20–30% sodium hydroxide solution.

-

Catalyst : Vanadium oxide (V) at 0.1–5% by mass relative to the substrate.

-

Oxidant : 30–40% hydrogen peroxide in a 3–10 molar ratio.

-

Reaction conditions : 40–60°C for 3–10 hours, followed by acidification with hydrochloric acid to precipitate the product.

In Example 1 of this patent, the reaction achieved a 90% yield with 99% purity under optimized conditions. The table below summarizes critical parameters:

| Parameter | Value |

|---|---|

| Substrate | 2-Hydroxynaphthalene |

| Alkali (NaOH) | 28% aqueous solution |

| Vanadium catalyst | 3.8% by mass |

| H₂O₂ molar ratio | 6:1 (relative to substrate) |

| Reaction temperature | 45°C |

| Yield | 90% |

This method’s industrial viability stems from its use of inexpensive reagents and straightforward purification via crystallization.

Metal Phthalocyanine-Catalyzed Oxygenation

A Chinese patent (CN101759547A) outlines an alternative approach using metal phthalocyanine catalysts dissolved in hydrophobic ionic liquids. Key steps include:

-

Catalyst system : Cobalt phthalocyanine in [HMIM]PF₆ ionic liquid.

-

Reaction conditions : 30–90°C under 0.5 MPa oxygen pressure for 2–6 hours.

-

Acid workup : HCl addition to pH 2.0–3.0 to precipitate the product.

Yields ranged from 58% to 69%, with higher temperatures favoring improved output. While this method avoids volatile organic solvents, its lower yield compared to the vanadium-catalyzed route may limit scalability.

Functionalization Strategies for Aziridinyl Substitution

Introducing an aziridinyl group at position 2 of 1,4-naphthoquinone requires careful selection of substitution reactions. Although direct methods for 2-aziridinyl-5-hydroxy-1,4-naphthoquinone are absent from the provided sources, plausible pathways can be inferred from analogous quinone chemistry.

Aziridine Ring Formation via Nucleophilic Substitution

Challenges in Synthesizing this compound

The absence of direct synthetic data for this compound in the reviewed patents highlights several unresolved challenges:

Regioselectivity and Competing Reactions

Simultaneous introduction of aziridinyl and hydroxyl groups at positions 2 and 5, respectively, risks regiochemical ambiguity. Competing reactions, such as over-oxidation or ring-opening of the aziridine, could reduce yields.

Stability of the Aziridinyl Group

Aziridines are strain-rich rings prone to hydrolysis or polymerization under acidic or aqueous conditions. Ensuring stability during purification (e.g., column chromatography or recrystallization) necessitates inert atmospheres and anhydrous solvents.

Scalability of Multi-Step Syntheses

Combining precursor synthesis (Section 2) with subsequent functionalization steps (Section 3) may require iterative protection-deprotection sequences, complicating large-scale production.

Comparative Analysis of Methodological Gaps

The table below contrasts the documented methods for related naphthoquinones with the hypothetical requirements for synthesizing this compound:

Chemical Reactions Analysis

Types of Reactions

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives with altered redox properties.

Reduction: Hydroquinone derivatives with enhanced stability.

Substitution: Various substituted naphthoquinone derivatives with potential biological activities.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 2-aziridinyl-5-hydroxy-1,4-naphthoquinone is its role as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity towards cancer cells, particularly those rich in NAD(P)H:quinone oxidoreductase-1 (NQO1). This selectivity enhances its potential as a targeted therapy for tumors with high NQO1 expression, which is often found in various types of cancers.

Case Study:

In vitro studies demonstrated that this compound effectively induced apoptosis in cancer cell lines while sparing normal cells. These findings suggest that the compound could be developed into a novel anticancer drug with minimized side effects compared to conventional chemotherapeutics .

Bioreductive Activation

The compound has been investigated for its bioreductive activation properties, which are crucial for the development of prodrugs that become activated in hypoxic tumor environments. The ability of this compound to undergo bioreduction makes it a candidate for creating drugs that can selectively target hypoxic tumor cells, enhancing therapeutic efficacy while reducing systemic toxicity.

Research Findings:

Studies have shown that derivatives of 5-hydroxy-1,4-naphthoquinone, including 2-aziridinyl variants, exhibit enhanced bioreductive activation under hypoxic conditions. This property allows for the selective release of cytotoxic agents in oxygen-deprived tumor microenvironments .

Antiplatelet Activity

Recent research has identified this compound as a dual-action agent with antiplatelet and anticancer properties. The compound inhibits protein disulfide isomerase (PDI), which plays a role in platelet activation and cancer cell proliferation.

Case Study:

In experiments assessing platelet aggregation, the compound demonstrated significant inhibition of platelet activation pathways. This dual functionality positions it as a promising candidate for treating conditions where both cancer progression and thrombosis are concerns .

Synthesis of Novel Derivatives

The synthesis of new derivatives based on this compound is an area of active research. Modifications to the aziridine and naphthoquinone moieties can lead to compounds with enhanced biological activities or improved pharmacokinetic profiles.

Research Insights:

Innovative synthetic strategies have been employed to create various naphthoquinone derivatives with altered functional groups. These derivatives have been screened for their biological activities, leading to the discovery of compounds with improved efficacy against resistant cancer cell lines .

Electrochemical Applications

This compound also finds applications in electrochemical sensing. Its ability to undergo redox reactions makes it suitable for developing sensors for detecting biomolecules such as glucose.

Application Example:

The compound has been utilized in the synthesis of poly(hydroxyl-1,4-naphthoquinone)-stabilized gold nanoparticles (AuNQ NPs), which are employed in nonenzymatic electrochemical detection methods. This application highlights its versatility beyond medicinal chemistry into materials science .

Mechanism of Action

The mechanism of action of 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. It also targets specific enzymes and proteins, disrupting cellular functions and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aziridinyl Substituents

Compounds sharing the aziridinyl moiety exhibit distinct biological profiles due to variations in substituent positions and number:

Key Insight : The bis-aziridinyl derivative (compound 3) demonstrates dual mechanisms—ROS generation and DNA crosslinking—making it potent under hypoxia .

Halogenated 1,4-Naphthoquinones

Halogen substituents enhance antimicrobial activity but reduce selectivity for NQO1:

Key Insight : Halogens increase electrophilicity, improving microbial target binding but compromising cancer cell selectivity .

Hydroxylated Derivatives

Hydroxyl group positioning critically influences redox and biological activity:

Key Insight : Naphthazarin’s 5,8-dihydroxy configuration enhances electron delocalization, improving antiviral and antioxidant activity .

Amino-Functionalized Derivatives

Amino groups modulate apoptosis induction without alkylation:

| Compound | Substituents | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| 2-Amino-1,4-naphthoquinone-benzamide | Amino at C2, benzamide at C6 | 1.2–4.8 | Caspase-3/7 activation; mitochondrial apoptosis |

Mechanistic and Selectivity Comparisons

- NQO1 Specificity: Aziridinyl derivatives (e.g., compound 2) rely on NQO1-mediated bioreduction, whereas halogenated and hydroxylated compounds act via non-enzymatic ROS generation .

- Antimicrobial vs. Anticancer Activity : Halogenated derivatives prioritize microbial targets (MIC ≤ 2 µg/mL for fungi), while aziridinyl compounds excel in cancer cell selectivity .

- Redox Properties : 5,8-Dihydroxy derivatives (naphthazarin) show superior antioxidant and charge storage capacity, making them viable for battery materials .

Biological Activity

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, notable for its diverse biological activities. This compound incorporates an aziridine ring and a hydroxyl group, which enhance its pharmacological properties, including antibacterial, antifungal, and anticancer activities. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound contributes significantly to its biological activity. The presence of the aziridine ring allows for unique reactivity patterns that are not observed in simpler naphthoquinones.

| Property | Description |

|---|---|

| Chemical Formula | C₁₃H₉N₁O₃ |

| Molecular Weight | 229.21 g/mol |

| CAS Number | 120618-66-8 |

The mechanism of action for this compound involves several pathways:

- Redox Cycling : The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cell death in cancer cells .

- Enzyme Inhibition : It targets specific enzymes and proteins, disrupting cellular functions and inducing apoptosis in malignant cells.

- Biofilm Inhibition : At non-bactericidal doses, it has been shown to inhibit biofilm formation, which is crucial in treating chronic infections .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound induces apoptosis in HeLa cells with an IC₅₀ value indicating effective growth inhibition .

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| HeLa | 7.54 | Induces apoptosis |

| IGROV-1 | 3.8 | Significant growth inhibition |

| HL-60 | 10.5 | Not tested |

Antimicrobial Activity

The compound has also shown promising results against various bacterial and fungal strains:

- Antibacterial Studies : It demonstrates activity against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have highlighted the effectiveness of naphthoquinones, including derivatives like this compound:

- Study on AML Cells : A bis-aziridinyl dimeric naphthoquinone showed potent anti-leukemic activity with IC₅₀ values ranging from 0.18 to 2 µM against acute myeloid leukemia (AML) cell lines .

- In Vivo Efficacy : In animal models, compounds derived from naphthoquinones have reduced tumor volumes significantly compared to control groups without causing severe toxicity .

Comparative Analysis with Similar Compounds

Comparing this compound with other naphthoquinone derivatives reveals its unique advantages:

| Compound Name | Biological Activity |

|---|---|

| 5-Hydroxy-1,4-naphthoquinone | Antifungal and anticancer |

| 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone | Strong antibacterial activity |

| 2-Bromo-5-hydroxy-1,4-naphthoquinone | Effective against various bacterial strains |

Q & A

Q. How can researchers address solubility challenges in in vivo studies of this compound?

- Methodological Answer : Formulate as PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability. Use HPLC-MS to track pharmacokinetics in serum. For tissue distribution, employ radiolabeled (¹⁴C) analogs and autoradiography .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.